molecular formula C16H25N3O3 B13375614 N-(tert-butyl)-N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine

N-(tert-butyl)-N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine

Cat. No.: B13375614
M. Wt: 307.39 g/mol
InChI Key: NVYOUAGPQMMOJR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine is a tertiary amine featuring a benzyl backbone substituted with a methoxy group at the 3-position and a 3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl methoxy group at the 4-position.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C16H25N3O3/c1-11-18-15(22-19-11)10-21-13-7-6-12(8-14(13)20-5)9-17-16(2,3)4/h6-8,15,17H,9-10H2,1-5H3,(H,18,19)

InChI Key

NVYOUAGPQMMOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(ON1)COC2=C(C=C(C=C2)CNC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine typically involves multiple steps. One common approach is the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde . This reaction is carried out under solvent-free conditions at elevated temperatures (around 120°C) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-(tert-butyl)-N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Structural Features

The target compound shares key motifs with several analogs, including tert-butyl amines, benzyl backbones, and nitrogen-containing heterocycles. Table 1 highlights structural differences and similarities.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Substituents Heterocycle Type Reference
Target Compound Benzylamine 3-methoxy, 4-(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy, tert-butyl 4,5-dihydro-1,2,4-oxadiazole
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Pyrazole tert-butyl, 4-methoxybenzyl Pyrazole
N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride Benzylamine tert-butyl, phenyl-1,2,4-oxadiazolyl 1,2,4-oxadiazole (aromatic)
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine Benzylamine bromo, methoxy, 4-methylbenzyloxy 1,2,4-triazole
N-(tert-butyl)-N-(4-methoxybenzyl)amine Benzylamine tert-butyl, 4-methoxybenzyl None

Key Observations:

  • Pyrazole and triazole analogs () replace the oxadiazole with other nitrogen heterocycles, which may affect binding interactions in biological targets.
  • Simpler analogs like lack heterocyclic substituents, emphasizing the role of the oxadiazole in the target’s complexity.

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights into trends (Table 2).

Table 2: Physicochemical Properties of Analogs

Compound Name Molecular Weight pKa (Predicted) Boiling Point (Predicted) Reference
Target Compound Not reported Not reported Not reported
N-{3-bromo-5-methoxy...} 403.27 10.75 570.9°C
N-(tert-butyl)-N-[(3-phenyl...)] Not reported Not reported Not reported
3-(tert-butyl)-N-(4-methoxybenzyl)... Not reported Not reported Not reported

Key Observations:

  • The bromo and triazole substituents in increase molecular weight and predicted boiling point relative to simpler amines like .
  • The dihydro-oxadiazole in the target compound may lower lipophilicity compared to aromatic heterocycles, influencing solubility and membrane permeability.

Biological Activity

N-(tert-butyl)-N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine is a compound of interest due to its potential biological activities. The presence of the oxadiazole moiety has been linked to various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group and a methoxy-substituted benzylamine structure linked to a 4,5-dihydro-1,2,4-oxadiazole. This unique configuration may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Several studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the target compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
    • A study reported that derivatives with oxadiazole structures exhibited higher selectivity and activity against specific cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • The compound's structural analogs have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
    • In vitro studies highlighted that certain oxadiazole derivatives possess significant antifungal activity as well .
  • Antioxidant Properties :
    • The antioxidant potential of oxadiazole derivatives has been assessed using various assays, demonstrating their ability to scavenge free radicals and reduce oxidative stress in cellular models .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : Studies suggest that it may interfere with cell cycle progression in cancer cells, leading to growth arrest.

Case Studies

  • Study on Anticancer Efficacy :
    A recent investigation evaluated the effects of an oxadiazole derivative on MCF-7 cells. The study found that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 0.65 µM), with flow cytometry revealing increased apoptosis rates compared to untreated controls .
  • Antimicrobial Screening :
    In another study, several oxadiazole derivatives were screened for antimicrobial activity against clinical isolates. One derivative showed an MIC of 6 µg/ml against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-70.65 µM
AntimicrobialStaphylococcus aureus12.5 µg/ml
AntimicrobialEscherichia coli1.6 µg/ml
AntitubercularMycobacterium tuberculosis6 µg/ml

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